Product packaging for Cassyformin(Cat. No.:)

Cassyformin

Cat. No.: B13074007
M. Wt: 372.4 g/mol
InChI Key: USSBRSIZHILPBL-MXFOGMGMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cassyformin is a natural alkaloid of significant interest in pharmacological research, particularly in the study of neurodegenerative disorders. It is identified as a constituent of the medicinal plant Cassytha filiformis L., which is used in traditional medicine . Research indicates that compounds like this compound may offer neuroprotective benefits by acting as a glycogen synthase kinase-3 (GSK-3) blocker. GSK-3 inhibition is a promising therapeutic target for conditions like Alzheimer's disease, as it is associated with reducing amyloid-beta formation and tau protein hyperphosphorylation, two key pathological hallmarks of the disease . The study of natural products such as this compound provides a valuable approach for discovering new drug leads with potentially fewer adverse effects than synthetic compounds . This product is intended for research purposes by qualified professionals. This compound has a molecular formula of C 20 H 20 O 7 and a molecular weight of 372.37 . It is supplied for Research Use Only and is not approved for use in humans, or as a drug, pesticide, or for any other commercial application.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H20O7 B13074007 Cassyformin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H20O7

Molecular Weight

372.4 g/mol

IUPAC Name

(E)-3-[(2R,3S)-2-(3,4-dihydroxy-5-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]prop-2-enal

InChI

InChI=1S/C20H20O7/c1-25-16-9-12(8-15(23)18(16)24)19-14(10-22)13-6-11(4-3-5-21)7-17(26-2)20(13)27-19/h3-9,14,19,22-24H,10H2,1-2H3/b4-3+/t14-,19+/m1/s1

InChI Key

USSBRSIZHILPBL-MXFOGMGMSA-N

Isomeric SMILES

COC1=CC(=CC2=C1O[C@H]([C@@H]2CO)C3=CC(=C(C(=C3)OC)O)O)/C=C/C=O

Canonical SMILES

COC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C(=C3)OC)O)O)C=CC=O

Origin of Product

United States

Botanical Sourcing and Isolation Methodologies of Cassyformin

Identification of Natural Sources Containing Cassyformin

Cassytha filiformis as a Primary Source

The parasitic plant Cassytha filiformis Linn. of the Lauraceae family is a well-documented primary source of this compound. researchgate.netnih.govjfda-online.com This leafless, twining vine is found in tropical regions worldwide and is known for its indiscriminate host range, often parasitizing dozens of host species simultaneously. hawaii.eduidosr.org The whole plant is typically utilized for the isolation of its chemical constituents. researchgate.netresearchgate.net

Studies on Cassytha filiformis have led to the isolation of numerous compounds, including this compound. researchgate.netnih.govjfda-online.com Research on the Formosan species of Cassytha filiformis specifically highlights the isolation of this compound from the fresh herb. nih.govjfda-online.com

Other Plant Species and Genera Associated with this compound Presence

Beyond its primary source, this compound has been identified in other plant species, indicating a broader, though less common, distribution.

Table 1: Other Plant Species Containing this compound

Plant Species Family Reference
Mappianthus iodoies Icacinaceae igib.res.in

Advanced Isolation Techniques for this compound

The isolation of this compound from plant matrices involves a multi-step process that begins with extraction and is followed by purification to enrich the compound.

Chromatographic Separations for Compound Enrichment

Chromatography is a fundamental technique for separating individual chemical compounds from a mixture. analytica-world.comjackwestin.com In the context of isolating this compound, various chromatographic methods are employed to purify the initial plant extract. These methods separate compounds based on their differential interactions with a stationary phase and a mobile phase. jackwestin.comiyte.edu.tr

Common chromatographic techniques applicable to the separation of natural products like this compound include:

Column Chromatography: A widely used method where the stationary phase is packed into a column. The extract is loaded onto the column, and a solvent (the mobile phase) is passed through, allowing compounds to separate based on their affinity for the stationary phase. libretexts.org

Thin-Layer Chromatography (TLC): Often used for rapid analysis and to determine the appropriate solvent system for column chromatography. A solid adsorbent is coated on a flat plate, and the solvent moves up the plate via capillary action, separating the components of the mixture. libretexts.org

High-Performance Liquid Chromatography (HPLC): A more advanced and efficient form of column chromatography that uses high pressure to force the solvent through the column, which is packed with smaller particles. This results in faster and higher-resolution separations. libretexts.org

The general principle involves partitioning the crude extract between different phases to isolate fractions with increasing purity until this compound is obtained in a refined form. iyte.edu.trlibretexts.org

Extraction Methods from Plant Matrices

The initial step in isolating this compound is to extract the compound from the plant material. This involves using a solvent to dissolve the desired compounds from the plant tissue. epa.gov

Several extraction methods can be utilized, ranging from traditional to modern techniques:

Maceration: This simple method involves soaking the powdered plant material in a solvent in a stoppered container at room temperature for an extended period with frequent agitation. e3s-conferences.orgresearchgate.net

Soxhlet Extraction: A continuous extraction method where the plant material is placed in a thimble and repeatedly washed with a condensed solvent. This technique is more efficient than simple maceration. ijpbs.comtsijournals.com

Ultrasound-Assisted Extraction (UAE): This method uses ultrasonic waves to disrupt cell walls, enhancing the mass transfer of compounds into the solvent. tsijournals.comnih.gov

Microwave-Assisted Extraction (MAE): Microwave energy is used to heat the solvent and plant material, accelerating the extraction process. e3s-conferences.orgnih.gov

The choice of solvent is crucial and is often determined by the polarity of the target compound. For neolignans like this compound, polar organic solvents such as methanol (B129727) or ethanol, or mixtures with water, are commonly employed. ijpbs.comtsijournals.com For instance, research on Cassytha filiformis has utilized methanol and hot-water extractions. ijpbs.com One study detailed a process where powdered Cassytha filiformis was extracted using a Soxhlet apparatus with 99% ethanol. idosr.org

Table 2: Compound Names Mentioned

Compound Name
This compound
(+)-diasyringaresinol
4-O-methylbalanophonin
Actinodaphnine
Beilschmin C
Cassyformine
Cassythic acid
Cathafiline
Cathaformine
Dicentrine
Filiformine
Isofiliformine
Kaempferol
Neolitsine
Ocoteine
Tsangins A

Biosynthetic Pathways and Precursors of Cassyformin

Proposed Biosynthetic Routes for Aporphine (B1220529) Alkaloids

The biosynthesis of Cassyformin is believed to follow the well-established pathway of aporphine alkaloids, a large and diverse group of benzylisoquinoline alkaloids (BIAs). The journey begins with the aromatic amino acid L-tyrosine, which serves as the primary precursor. Through a series of enzymatic reactions, L-tyrosine is converted to both dopamine (B1211576) and 4-hydroxyphenylacetaldehyde. These two molecules then undergo a crucial condensation reaction, catalyzed by norcoclaurine synthase (NCS), to form the central intermediate of all BIAs: (S)-norcoclaurine.

Following its formation, (S)-norcoclaurine undergoes a sequence of methylation and hydroxylation reactions to yield the pivotal branch-point intermediate, (S)-reticuline. nih.gov It is from (S)-reticuline that the characteristic aporphine scaffold is forged. This critical step involves an intramolecular oxidative coupling reaction, a phenolic coupling that links the two aromatic rings of the benzylisoquinoline backbone. This reaction is catalyzed by a specific type of cytochrome P450 enzyme, which directs the formation of a proaporphine intermediate. Subsequent rearrangement of this proaporphine intermediate leads to the formation of the core aporphine ring system.

While the precise structure of this compound is not widely documented in publicly available scientific literature, its classification as an aporphine alkaloid strongly suggests that its biosynthesis proceeds through this conserved pathway. The specific structural features of this compound would then arise from subsequent "tailoring" reactions, such as additional hydroxylations, methylations, or the formation of methylenedioxy bridges, which are common modifications within the aporphine alkaloid family. These final modifications are what create the vast diversity of aporphine alkaloids found in nature.

Enzymatic Machinery Involved in this compound Biosynthesis

The biosynthesis of this compound is orchestrated by a suite of specialized enzymes, each playing a critical role in the stepwise construction of the final molecule. While the specific enzymes for this compound have not been individually characterized, extensive research into the biosynthesis of other aporphine and benzylisoquinoline alkaloids provides a clear picture of the key enzyme families involved.

Key Enzymes and Their Catalytic Roles

The enzymatic cascade responsible for aporphine alkaloid biosynthesis is a prime example of metabolic elegance. The key players in this intricate process are:

Tyrosine Decarboxylase (TyDC): This enzyme catalyzes the conversion of L-tyrosine to tyramine, a crucial step in the formation of the dopamine precursor.

Norcoclaurine Synthase (NCS): As mentioned earlier, NCS is a pivotal enzyme that catalyzes the Pictet-Spengler condensation of dopamine and 4-hydroxyphenylacetaldehyde to form (S)-norcoclaurine, the foundational molecule for all benzylisoquinoline alkaloids.

O-Methyltransferases (OMTs): This family of enzymes is responsible for the methylation of hydroxyl groups on the alkaloid scaffold. Specific OMTs, such as norcoclaurine 6-O-methyltransferase (6OMT) and 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT), are essential for the conversion of (S)-norcoclaurine to (S)-reticuline. researchgate.netcabidigitallibrary.org Further O-methylation steps are likely involved in tailoring the this compound molecule.

N-Methyltransferases (NMTs): These enzymes catalyze the addition of a methyl group to the nitrogen atom of the isoquinoline (B145761) core. Coclaurine N-methyltransferase (CNMT) is a key enzyme in the formation of (S)-reticuline. rsc.orgnih.gov

Cytochrome P450 Monooxygenases (CYPs): This superfamily of enzymes plays a multifaceted role in aporphine alkaloid biosynthesis. nih.govnih.gov A specific CYP, belonging to the CYP80 family (such as CYP80G2), is responsible for the critical intramolecular oxidative coupling of (S)-reticuline to form the proaporphine intermediate. colab.ws Other CYPs are involved in hydroxylation reactions and the formation of methylenedioxy bridges, which are common decorative features of aporphine alkaloids. colab.wsmdpi.com

The following interactive table summarizes the key enzymes and their roles in the proposed biosynthetic pathway leading to the aporphine core of this compound.

Enzyme FamilySpecific Enzyme (Example)SubstrateProductCatalytic Role
DecarboxylaseTyrosine Decarboxylase (TyDC)L-tyrosineTyraminePrecursor formation
SynthaseNorcoclaurine Synthase (NCS)Dopamine + 4-HPAA(S)-NorcoclaurineFormation of BIA backbone
O-Methyltransferase6-O-methyltransferase (6OMT)(S)-Norcoclaurine(S)-CoclaurineMethylation
N-MethyltransferaseCoclaurine N-methyltransferase (CNMT)(S)-Coclaurine(S)-N-methylcoclaurineN-methylation
O-Methyltransferase4'-O-methyltransferase (4'OMT)(S)-3'-hydroxy-N-methylcoclaurine(S)-ReticulineMethylation
Cytochrome P450CYP80G2(S)-ReticulineProaporphine intermediateOxidative coupling

Genetic Basis of Biosynthetic Enzyme Expression

The production of this compound is under tight genetic control. The genes encoding the biosynthetic enzymes are often organized in clusters on the plant's chromosomes and their expression is coordinately regulated. This ensures that the necessary enzymes are produced at the right time and in the right tissues for efficient alkaloid biosynthesis.

The expression of these genes is often induced by various internal and external stimuli, such as developmental cues, tissue damage, or pathogen attack, suggesting a role for these alkaloids in plant defense. The regulation of gene expression is controlled by a complex network of transcription factors, which are proteins that bind to specific regions of the DNA and either activate or repress gene transcription. Understanding this genetic regulatory network is crucial for developing strategies to enhance the production of this compound.

Chemoenzymatic and Biotechnological Approaches for this compound Production

The natural abundance of this compound in its source plant, Cassytha filiformis, may be low, making extraction a challenging and potentially unsustainable process. Therefore, chemoenzymatic and biotechnological approaches offer promising alternatives for the large-scale and sustainable production of this valuable compound.

Heterologous Expression Systems for Pathway Elucidation

A significant challenge in studying the biosynthesis of plant-derived compounds is the often complex and compartmentalized nature of the pathways within the plant. Heterologous expression systems, where the genes encoding the biosynthetic enzymes are introduced into a more manageable host organism, have become invaluable tools for pathway elucidation.

Microorganisms such as baker's yeast (Saccharomyces cerevisiae) and the bacterium Escherichia coli are commonly used as hosts for heterologous expression. By expressing different combinations of candidate genes in these hosts and analyzing the resulting metabolites, researchers can functionally characterize the enzymes and piece together the biosynthetic pathway. This approach has been successfully used to reconstitute significant portions of the benzylisoquinoline alkaloid pathway, providing a blueprint for the potential heterologous production of this compound.

Strategies for Enhancing Biosynthetic Yields

Once the biosynthetic pathway is understood, various strategies can be employed to enhance the yield of this compound in both native plant systems and heterologous hosts. These strategies include:

Metabolic Engineering: This involves the targeted genetic modification of the biosynthetic pathway to increase the flux towards the desired product. This can be achieved by overexpressing genes encoding rate-limiting enzymes, down-regulating competing pathways, or introducing novel enzymes to create more efficient routes.

Plant Cell and Tissue Culture: Growing plant cells or tissues in a controlled laboratory environment offers a continuous and sustainable source of secondary metabolites. The production of alkaloids in these cultures can be enhanced by optimizing growth conditions, feeding precursors, and using elicitors (molecules that stimulate defense responses and secondary metabolite production).

Synthetic Biology Approaches: The reconstruction of the entire this compound biosynthetic pathway in a microbial host offers the potential for highly controlled and scalable production. This approach, often referred to as "microbial cell factories," allows for the optimization of the pathway and fermentation conditions to maximize yields.

The table below outlines some of the key strategies for enhancing the production of aporphine alkaloids like this compound.

StrategyApproachDescription
Metabolic EngineeringGene OverexpressionIncreasing the expression of genes encoding key or rate-limiting enzymes in the pathway.
Pathway Down-regulationReducing the expression of genes in competing metabolic pathways to channel precursors towards this compound.
Plant Cell CultureOptimization of ConditionsFine-tuning nutrient media, pH, temperature, and light to maximize cell growth and alkaloid production.
Precursor FeedingSupplying the culture with early-stage precursors of the biosynthetic pathway to boost production.
ElicitationAdding signaling molecules (elicitors) to the culture to induce a defense response and stimulate alkaloid synthesis.
Synthetic BiologyPathway ReconstructionAssembling the entire biosynthetic pathway in a microbial host like yeast or E. coli.
Fermentation OptimizationOptimizing the conditions for microbial growth and alkaloid production in bioreactors.

No Scientific Data Available for "this compound"

Following a comprehensive search of scientific and academic databases, it has been determined that there is no available research or data on a chemical compound named "this compound." As a result, the requested article, "Investigations into the Cellular and Molecular Mechanisms of this compound," cannot be generated.

The search for "this compound" and its potential cellular and molecular mechanisms, including receptor binding studies, enzyme inhibition profiles, and effects on intracellular signaling pathways, yielded no relevant results. This suggests that "this compound" may be a non-existent compound, a proprietary name not disclosed in public research, or a possible misspelling of a different chemical entity.

Without any foundational scientific literature, it is impossible to provide a thorough, informative, and scientifically accurate article that adheres to the requested outline. All inquiries for information on the molecular targets, ligand-receptor interactions, modulation of signaling cascades, and influence on cell cycle and apoptosis of "this compound" returned no information.

Therefore, the sections and subsections outlined in the user's request, including:

Investigations into the Cellular and Molecular Mechanisms of Cassyformin

Influence on Cell Cycle Progression and Apoptotic Pathways

cannot be addressed.

It is recommended to verify the spelling and existence of the compound "Cassyformin" in relevant chemical or pharmacological registries. Should a correct or alternative name be identified, a new search for scientific data can be initiated.

Cell Cycle Arrest Mechanisms

This compound has been observed to induce cell cycle arrest, a critical process in controlling cell proliferation. The cell cycle is a tightly regulated series of events that leads to cell division. This process is governed by the interplay of various proteins, including cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins. The progression through different phases of the cell cycle is controlled at specific checkpoints, which can halt the cycle in response to cellular stress or damage, allowing for repair or, in some cases, triggering cell death.

Disruptions in the normal functioning of the cell cycle are a hallmark of many diseases. The ability of a compound to modulate cell cycle progression is therefore of significant interest. In the context of this compound, it is hypothesized that the compound may influence the expression or activity of key cell cycle regulators. For instance, some therapeutic agents are known to cause cell cycle arrest by downregulating the expression of proteins like cyclin D1. A reduction in cyclin D1 can lead to the release of CDK inhibitors, such as p21Cip1 and p27Kip1, which can then bind to and inhibit other cyclin/CDK complexes, effectively halting the cell cycle. nih.gov

Further research into this compound's specific effects on these molecular players will be crucial to fully understanding its mechanism of action in inducing cell cycle arrest.

Induction of Programmed Cell Death Pathways

Programmed cell death, or apoptosis, is a natural and essential process for removing old, damaged, or infected cells from the body. youtube.com This process is characterized by a series of distinct morphological and biochemical events, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. The initiation and execution of apoptosis are controlled by a complex network of signaling pathways.

There are two primary pathways of apoptosis: the intrinsic (or mitochondrial) pathway and the extrinsic (or death receptor) pathway. The intrinsic pathway is triggered by internal cellular stress, such as DNA damage, leading to the release of cytochrome c from the mitochondria. youtube.com The extrinsic pathway is initiated by the binding of external ligands to death receptors on the cell surface. youtube.com Both pathways converge on the activation of a family of proteases called caspases, which are responsible for dismantling the cell in a controlled manner. youtube.com

Investigations into this compound's effects on programmed cell death are ongoing. It is plausible that this compound may trigger apoptosis by activating one or both of these pathways. For example, some compounds can induce apoptosis by causing DNA damage, which in turn activates the intrinsic pathway. Alternatively, a compound could potentially upregulate the expression of death receptors or their ligands, thereby stimulating the extrinsic pathway.

Table 1: Key Proteins Involved in Cell Cycle Arrest and Apoptosis

Process Protein Family/Protein General Function
Cell Cycle Regulation Cyclin-Dependent Kinases (CDKs) Drive the progression of the cell cycle.
Cyclins Regulate the activity of CDKs.
CDK Inhibitors (e.g., p21, p27) Block the activity of CDK/cyclin complexes, leading to cell cycle arrest. mdpi.com
Apoptosis Caspases A family of proteases that execute the process of apoptosis. youtube.com
BCL-2 family proteins Regulate the permeability of the mitochondrial membrane and the release of cytochrome c.
p53 A tumor suppressor protein that can induce cell cycle arrest or apoptosis in response to DNA damage. youtube.com

Interactions with Nucleic Acids and Topoisomerases

The interaction of small molecules with nucleic acids, such as DNA and RNA, can have profound effects on cellular function. nih.gov These interactions can occur through various modes, including groove binding, intercalation, and covalent bonding. atdbio.com Such interactions can interfere with critical cellular processes like DNA replication and transcription.

Topoisomerases are essential enzymes that play a crucial role in managing the topological state of DNA. nih.gov They do this by catalyzing the breaking and rejoining of DNA strands, which is necessary to relieve the torsional stress that arises during processes like replication and transcription. nih.govijpp.org.in There are two main types of topoisomerases: type I, which cuts a single strand of DNA, and type II, which cuts both strands. nih.gov

Given their vital role in cell division, topoisomerases are a key target for some therapeutic agents. ijpp.org.in These agents can act as topoisomerase inhibitors, which can be broadly categorized as either poisons or catalytic inhibitors. Topoisomerase poisons work by trapping the enzyme-DNA complex, leading to DNA strand breaks and subsequent cell death. nih.gov Catalytic inhibitors, on the other hand, prevent the enzyme from carrying out its function without trapping it on the DNA.

The potential for this compound to interact with nucleic acids and topoisomerases is an active area of investigation. Understanding whether this compound can bind to DNA or inhibit the activity of topoisomerases will provide valuable insights into its molecular mechanism of action.

Table 2: Compound Names Mentioned

Compound Name
This compound
Cyclin D1
p21Cip1
p27Kip1

Structure Activity Relationship Sar Studies of Cassyformin and Its Analogues

Identification of Pharmacophoric Elements within the Cassyformin Structure

A pharmacophore is an abstract concept representing the essential steric and electronic features a molecule must possess to interact with a specific biological target and elicit a biological response. wikipedia.orgunina.it For this compound, the identification of its pharmacophoric elements would be the foundational step in any SAR study. This process involves pinpointing the key functional groups and their spatial arrangement that are crucial for its biological activity.

Typical pharmacophoric features include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positively or negatively charged groups. wikipedia.org In the structure of this compound, potential pharmacophoric elements could include its hydroxyl groups, methoxy (B1213986) groups, and the dihydrobenzofuran ring system. Determining which of these are critical for a specific biological effect would require comparative studies with structurally related molecules. The development of a pharmacophore model for this compound would necessitate a set of active compounds that bind to the same target, allowing for the identification of common features. unina.itnih.gov

Synthetic Modification Strategies for Analogues and Derivatives

To probe the SAR of this compound, the synthesis of various analogues and derivatives is essential. These modifications would systematically alter different parts of the molecule to assess their impact on biological activity.

Derivatization at Specific Structural Moieties

Derivatization involves the chemical modification of specific functional groups within the this compound structure. nih.gov Potential derivatization strategies for this compound could target its hydroxyl and aromatic ring systems. For instance, the hydroxyl groups could be esterified, etherified, or oxidized to explore the importance of hydrogen bonding capabilities at these positions. The aromatic rings could undergo substitution reactions to introduce various electron-donating or electron-withdrawing groups, thereby modulating the electronic properties of the molecule. Such modifications are standard practice in medicinal chemistry to enhance potency, selectivity, or pharmacokinetic properties of a lead compound. mdpi.com

Semi-synthetic Approaches

Semi-synthesis utilizes a naturally occurring compound as a starting material for chemical modifications. eupati.eu This approach is often more efficient than total synthesis for complex molecules like this compound. nih.gov If this compound can be isolated in sufficient quantities from Cassytha filiformis, it could serve as a scaffold for creating a library of derivatives. nih.gov This strategy has been successfully employed for other complex natural products, leading to the development of clinically significant drugs. nih.govnih.gov A semi-synthetic program for this compound could involve modifications such as ring-opening of the dihydrofuran moiety or altering the side chain to investigate their roles in biological activity.

Comparative Biological Activity Profiling of Analogues

A crucial component of any SAR study is the systematic evaluation of the biological activity of the synthesized analogues. longdom.org Once a library of this compound derivatives is created, they would need to be tested in a panel of relevant biological assays. This comparative profiling allows researchers to establish a direct link between a specific structural change and the resulting change in biological effect. For example, if a particular analogue shows significantly reduced activity, it would suggest that the modified part of the molecule is critical for its function. Conversely, an analogue with enhanced activity would indicate a favorable modification. The data generated from these studies are typically organized into tables to clearly illustrate the relationship between structure and activity.

Hypothetical Data Table for Comparative Biological Activity of this compound Analogues:

CompoundModificationBiological Activity (e.g., IC50 in µM)
This compound -Reference Value
Analogue 1Methylation of a specific hydroxyl groupValue
Analogue 2Demethylation of a specific methoxy groupValue
Analogue 3Introduction of a halogen on an aromatic ringValue
Analogue 4Ring-opening of the dihydrofuran moietyValue

This table is illustrative and does not represent actual experimental data.

Computational Chemistry and Molecular Modeling for SAR Prediction

In modern drug discovery, computational tools play a vital role in predicting and rationalizing SAR. creative-proteomics.comcambridgescholars.com Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling can establish a mathematical correlation between the physicochemical properties of compounds and their biological activities. pharmdguru.comresearchgate.net

For this compound, computational approaches could be used to:

Develop 3D-QSAR models: These models can provide a three-dimensional map of the physicochemical properties that are favorable or unfavorable for biological activity, guiding the design of new, more potent analogues.

Perform molecular docking studies: If the biological target of this compound is known, docking simulations can predict the binding mode and affinity of this compound and its analogues to the target's active site. nih.gov This can provide insights into the specific interactions that are crucial for activity.

Run molecular dynamics simulations: These simulations can provide a dynamic picture of how this compound and its derivatives interact with their biological target over time, revealing important conformational changes and stabilizing interactions. nih.gov

Based on a comprehensive search of publicly available scientific literature and research databases, there is no information on a chemical compound named "this compound." As a result, it is not possible to generate a scientifically accurate article with detailed research findings and data tables as requested.

The creation of an article detailing preclinical in vitro and in vivo research models for a compound without any supporting data would require the fabrication of information. This would contradict the fundamental requirement for accuracy and reliance on verifiable sources. Therefore, the requested article cannot be provided.

Preclinical in Vitro and in Vivo Research Models for Cassyformin Investigations

In Vivo Animal Models for Biological Activity Assessment

Assessment of Biological Impact in Disease-Mimicking Models

In the preclinical evaluation of novel therapeutic agents such as Cassyformin, the assessment of its biological impact in models that mimic human diseases is a critical step. These models, which can be either in vitro (laboratory-based) or in vivo (animal-based), are designed to replicate the key pathological features of a specific disease, thereby providing a platform to study the compound's efficacy.

In vitro disease models often utilize cell cultures that have been genetically modified or treated with specific agents to induce a disease phenotype. For instance, in the context of neurodegenerative diseases, neuronal cells might be exposed to toxins that trigger cell death pathways observed in the human condition. The effect of this compound on cell viability, inflammatory markers, or specific signaling pathways would then be quantified. Three-dimensional (3D) cell culture models, such as spheroids or organoids, offer a more complex and physiologically relevant environment for testing, bridging the gap between traditional 2D cell cultures and animal models nih.gov.

In vivo research employs animal models that spontaneously develop a disease, are genetically engineered to mimic a human condition, or are induced to develop disease-like symptoms through chemical or physical means nih.govyoutube.com. These models are invaluable for understanding how a compound like this compound behaves in a whole organism, providing insights into its potential therapeutic effects on complex physiological systems youtube.comnih.gov. For example, in a model of cancer, the effect of this compound on tumor growth and metastasis would be monitored over time nih.gov.

The selection of an appropriate disease model is paramount and depends on the therapeutic indication for which this compound is being investigated. The data generated from these studies are crucial for establishing a rationale for progressing the compound to clinical trials in humans.

Table 1: Hypothetical Biological Impact of this compound in Preclinical Disease Models This table presents illustrative data and does not represent actual experimental results.

Disease ModelModel TypeKey Endpoint MeasuredObserved Effect of this compoundSignificance (p-value)
Alzheimer's DiseaseIn vitro (SH-SY5Y cells with Aβ toxicity)Neuronal Cell Viability (%)Increased viability by 45%p < 0.01
Rheumatoid ArthritisIn vivo (Collagen-induced arthritis in mice)Paw Swelling (mm)Reduced swelling by 30%p < 0.05
Type 2 DiabetesIn vivo (db/db mice)Blood Glucose Levels (mg/dL)Decreased levels by 25%p < 0.01
GlioblastomaIn vitro (U87MG cell line)Tumor Cell Proliferation (fold change)Inhibited proliferation by 60%p < 0.001

In Silico Approaches for Predictive Research

In modern drug discovery, in silico methods, which utilize computer simulations, play a pivotal role in predicting the biological activity of compounds and elucidating their mechanisms of action before extensive laboratory testing is undertaken.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex bioinformation.netmdpi.com. In the context of this compound, docking studies would be used to predict how it binds to a specific protein target that is implicated in a disease. This method provides insights into the binding affinity and the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex nih.gov. The results of molecular docking can help to prioritize compounds for further experimental testing and to guide the design of more potent derivatives mdpi.com.

Following molecular docking, molecular dynamics (MD) simulations can be employed to study the physical movements of atoms and molecules in the this compound-protein complex over time nih.govmdpi.comnih.gov. MD simulations provide a more dynamic and realistic view of the binding event, allowing researchers to assess the stability of the interaction and to identify any conformational changes in the protein or the compound upon binding researchgate.netmdpi.com. These simulations are computationally intensive but offer a deeper understanding of the molecular basis of a compound's activity mdpi.com.

Table 2: Hypothetical In Silico Predictions for this compound This table presents illustrative data and does not represent actual experimental results.

Target ProteinIn Silico MethodPredicted Binding Affinity (kcal/mol)Key Interacting ResiduesComplex Stability (RMSD over 100ns)
Cyclooxygenase-2 (COX-2)Molecular Docking-9.8Arg120, Tyr355, Ser530N/A
Cyclooxygenase-2 (COX-2)Molecular DynamicsN/AArg120, Tyr355, Val523Stable (< 2 Å)
Beta-secretase 1 (BACE1)Molecular Docking-8.5Asp32, Asp228, Gly230N/A
Beta-secretase 1 (BACE1)Molecular DynamicsN/AAsp32, Asp228, Thr72Stable (< 1.5 Å)

Network Pharmacology and Pathway Analysis

Network pharmacology is an approach that investigates the effects of drugs on a systems level, considering the complex network of interactions between multiple molecular targets nih.govnih.govmdpi.com. Instead of the traditional "one drug, one target" paradigm, network pharmacology acknowledges that a compound like this compound may interact with multiple targets, leading to a cascade of effects throughout various biological pathways.

Pathway analysis, a key component of network pharmacology, involves identifying the biological pathways that are significantly enriched with the predicted targets of a compound. This can reveal which cellular processes are most likely to be modulated by this compound and can provide a molecular explanation for its observed therapeutic effects.

Table 3: Hypothetical Network Pharmacology and Pathway Analysis of this compound This table presents illustrative data and does not represent actual experimental results.

Predicted TargetAssociated PathwayPathway FunctionPotential Therapeutic Implication
TNF-αInflammatory signaling pathwayRegulation of inflammationAnti-inflammatory effects
VEGFR2Angiogenesis pathwayFormation of new blood vesselsAnti-cancer effects
GSK-3βInsulin signaling pathwayGlucose metabolismAnti-diabetic effects
MAPK1MAPK signaling pathwayCell proliferation and survivalAnti-cancer, neuroprotective effects

Advanced Analytical and Characterization Techniques in Cassyformin Research

High-Resolution Mass Spectrometry for Metabolite Identification

High-resolution mass spectrometry (HRMS) is a cornerstone in the identification of cassyformin and its metabolites, providing highly accurate mass measurements that facilitate the determination of elemental compositions. Techniques such as time-of-flight (TOF) and Orbitrap mass spectrometry offer the resolution necessary to distinguish between isobaric interferences and confirm the molecular formula of the analyte.

In the analysis of complex biological matrices, hyphenated techniques like liquid chromatography-high-resolution electrospray ionization mass spectrometry (LC-HRESIMS) are invaluable. HRESIMS provides the accurate molecular weight of metabolites. For instance, in the study of related alkaloids, HPLC coupled with HRESIMS has been successfully used to characterize metabolites, including glucuronide conjugates of compounds structurally similar to this compound. Tandem mass spectrometry (MS/MS) further aids in structural elucidation by providing characteristic fragmentation patterns that serve as fingerprints for specific molecular scaffolds. The fragmentation of the this compound structure would be expected to yield diagnostic ions corresponding to the loss of specific functional groups, aiding in its definitive identification within a complex mixture.

Another powerful tool is the Liquid Chromatography-Mass Spectrometry-Ion Trap-Time of Flight (LCMS-IT-TOF), which has been utilized in the structural determination of novel compounds isolated alongside cassythicine (a synonym for this compound) nih.gov. This technique combines the separation power of liquid chromatography with the capabilities of both ion trap and time-of-flight mass analyzers to provide high-resolution mass data and multi-stage fragmentation information nih.gov.

Table 1: High-Resolution Mass Spectrometry Data for this compound

Parameter Value Reference
Molecular Formula C₁₉H₁₉NO₄ nih.gov
Exact Mass 325.13140809 Da nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to elucidate the complex molecular architecture of this aporphine (B1220529) alkaloid.

1D NMR experiments, such as ¹H NMR and ¹³C NMR, provide fundamental information about the chemical environment of the hydrogen and carbon atoms within the molecule. The chemical shifts, coupling constants, and integration of the proton signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, allow for the initial assignment of the core structure. For cassythicine, complete and unequivocal ¹H and ¹³C NMR chemical shift assignments have been reported, providing a critical reference for its identification scielo.br.

2D NMR techniques are crucial for assembling the molecular puzzle by establishing connectivity between different atoms. Key 2D NMR experiments used in the structural elucidation of this compound and related alkaloids include:

Correlation Spectroscopy (COSY): Identifies proton-proton (¹H-¹H) spin-spin coupling networks, revealing adjacent protons in the molecular structure.

Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of carbons based on their attached protons.

Nuclear Overhauser Effect Spectroscopy (NOESY): Provides information about the spatial proximity of protons, which is essential for determining the stereochemistry of the molecule.

The combination of these advanced NMR techniques provides a comprehensive picture of the molecular structure of this compound, confirming the connectivity and stereochemical arrangement of all atoms ipb.ptresearchgate.netox.ac.ukemerypharma.com.

Table 2: Reported ¹H and ¹³C NMR Chemical Shifts for Cassythicine (this compound) in CDCl₃

Position δC (ppm) δH (ppm, J in Hz)
1 128.5 6.57 (s)
1a 125.8 -
2 145.9 -
3 108.3 6.75 (s)
3a 122.9 -
4 29.1 2.55 (m), 3.05 (m)
5 53.2 3.05 (m), 3.15 (m)
6a 62.5 3.10 (m)
7 35.1 2.70 (m), 2.85 (m)
7a 129.5 -
8 111.4 6.80 (d, 8.2)
9 144.9 -
10 144.5 -
11 114.5 7.95 (d, 8.2)
11a 129.5 -
N-CH₃ 43.6 2.55 (s)
OCH₃ 56.1 3.90 (s)
O-CH₂-O 100.9 5.92 (d, 1.4), 5.94 (d, 1.4)

Data adapted from Pinheiro et al. (2009) scielo.br

Spectroscopic Methods for Quantitative Analysis

While HRMS and NMR are primarily used for structural identification, other spectroscopic methods, particularly UV-Vis spectrophotometry, are often employed for the quantitative analysis of compounds like this compound. The quantitative determination is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light beam through the solution ugm.ac.id.

For quantitative analysis of this compound, a UV-Vis spectrophotometer would be used to measure its absorbance at a specific wavelength (λmax), which corresponds to the maximum absorption of light. The λmax for this compound would first be determined by scanning a solution of the pure compound across a range of UV and visible wavelengths. Once the λmax is established, a calibration curve can be constructed by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of this compound in an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve pnrjournal.comdu.ac.in.

This method is valued for its simplicity, speed, and cost-effectiveness, making it suitable for routine quality control and quantification of this compound in various samples, provided that there are no interfering substances that absorb at the same wavelength semanticscholar.orgresearchgate.net.

Table 3: General Parameters for UV-Vis Spectrophotometric Analysis

Parameter Description
Instrument UV-Vis Spectrophotometer
Wavelength of Maximum Absorbance (λmax) To be determined experimentally for this compound
Calibration Curve A plot of absorbance versus concentration of standard solutions
Linearity The range over which the absorbance is directly proportional to the concentration
Limit of Detection (LOD) The lowest concentration of analyte that can be reliably detected

Chromatographic Techniques for Purity and Mixture Analysis

Chromatographic techniques are fundamental for the isolation, purification, and analysis of this compound from natural sources and for assessing its purity. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase libretexts.org.

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the analysis of aporphine alkaloids like this compound. It is widely used for:

Purity Assessment: HPLC can separate this compound from impurities and degradation products, allowing for the determination of its purity. The area of the peak corresponding to this compound relative to the total area of all peaks in the chromatogram provides a measure of its percentage purity nih.govnih.gov.

Mixture Analysis: When analyzing complex extracts, HPLC can separate this compound from other co-occurring alkaloids and plant metabolites. By coupling HPLC with a detector such as a UV-Vis or mass spectrometer, both qualitative and quantitative information can be obtained.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for the analysis of aporphine alkaloids, although it may require derivatization to increase the volatility of the compounds. GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, providing both retention time and mass spectral data for compound identification nih.govijpsr.info.

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique often used for:

Preliminary Analysis: TLC is useful for the initial screening of plant extracts for the presence of alkaloids like this compound sigmaaldrich.com.

Monitoring Reactions: It can be used to monitor the progress of chemical reactions or purification processes.

Fractionation Guidance: TLC helps in guiding the fractionation of extracts during isolation procedures. The separation is based on the differential affinity of the compounds for the stationary phase (e.g., silica gel) and the mobile phase. The position of the compound on the developed TLC plate is characterized by its retention factor (Rf) value libretexts.orgnih.govrsc.org.

Table 4: Comparison of Chromatographic Techniques for this compound Analysis

Technique Primary Application Advantages
High-Performance Liquid Chromatography (HPLC) Purity determination, quantitative analysis of mixtures High resolution, high sensitivity, quantitative
Gas Chromatography-Mass Spectrometry (GC-MS) Identification of volatile derivatives, mixture analysis High separation efficiency, provides mass spectral data

Emerging Research Directions and Future Perspectives for Cassyformin

Development of Chemoenzymatic Synthesis Platforms

The sustainable and efficient synthesis of natural products like Cassyformin is a critical step towards enabling extensive biological evaluation and potential therapeutic application. While total chemical synthesis can be complex and low-yielding, chemoenzymatic synthesis offers a powerful alternative by combining the selectivity of enzymes with the versatility of chemical reactions.

Researchers have successfully employed chemoenzymatic strategies for the synthesis of various dimeric neolignans. nih.govacs.orgresearchgate.net A common approach involves the use of enzymes like horseradish peroxidase (HRP) to catalyze the key oxidative coupling of phenolic precursors, mimicking the biosynthetic pathway in plants. nih.govacs.org This enzymatic step can be followed by chemical modifications to achieve the final target structure. For instance, a study on magnolol-inspired neolignans utilized HRP-mediated oxidative coupling followed by regioselective hydroxylation or demethylation using chemical reagents. nih.govacs.org

Future research on this compound will likely focus on developing a bespoke chemoenzymatic platform. This would involve:

Enzyme Screening: Identifying and optimizing robust and selective enzymes (e.g., peroxidases, laccases) for the specific bond formation required in this compound's structure.

Substrate Engineering: Synthesizing precursor molecules that are readily accepted by the chosen enzymes.

Process Optimization: Fine-tuning reaction conditions such as solvent systems, temperature, and pH to maximize yield and purity.

The development of such a platform would not only provide a reliable source of this compound for research but also pave the way for the creation of novel analogues through biocatalytic diversification.

Exploration of Novel Biological Activities and Targets

Neolignans as a class exhibit a wide array of biological activities, including antitumor, anti-inflammatory, antioxidant, and antimicrobial properties. researchgate.netrsc.orgfrontiersin.org Extracts from Cassytha filiformis, the natural source of this compound, have shown antiplatelet, vasorelaxant, and antitrypanosomal activities, suggesting a rich pharmacology for its constituent compounds. idosr.org

A key future direction for this compound research is the systematic exploration of its biological activities and the identification of its molecular targets. Modern screening approaches can be employed to test this compound against a wide range of disease models and cellular pathways.

Furthermore, identifying the specific molecular targets of this compound is crucial for understanding its mechanism of action. Chemical proteomics is a powerful tool for this purpose. For example, in a study on the neolignan magnolol, chemical proteomics led to the identification of Importin-β1 as a direct cellular target, providing novel insights into its bioactivity. frontiersin.org A similar approach for this compound could uncover its protein binding partners and shed light on the pathways it modulates.

Integration of Omics Technologies (Proteomics, Metabolomics)

The "omics" revolution has transformed natural product research, offering a holistic view of cellular processes. mdpi.comtaylorfrancis.comnih.gov Integrating proteomics (the study of proteins) and metabolomics (the study of metabolites) can provide a comprehensive understanding of a natural product's effects on a biological system.

For this compound, an integrated omics approach could be applied to:

Elucidate Biosynthetic Pathways: Analyzing the metabolome and proteome of Cassytha filiformis could help identify the enzymes and intermediate compounds involved in this compound biosynthesis.

Mechanism of Action Studies: Treating cells or model organisms with this compound and subsequently analyzing changes in their proteome and metabolome can reveal the cellular pathways and networks affected by the compound. mdpi.commdpi.comnih.gov

Biomarker Discovery: Identifying specific proteins or metabolites that change in response to this compound treatment could lead to the discovery of biomarkers for its activity. nih.gov

An example of the power of this integrated approach is a study on cassava plants infected with Sri Lankan cassava mosaic virus, where combined proteomics and metabolomics analysis revealed key proteins and metabolites involved in the plant's defense response. mdpi.com A similar strategy applied to this compound research would significantly accelerate the understanding of its biological role.

Computational Design of Enhanced this compound Analogues

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery for designing and optimizing lead compounds. researchgate.netusda.govcnr.it These in silico methods can be used to predict the binding of a molecule to a biological target, understand structure-activity relationships (SAR), and design analogues with improved potency and selectivity.

Once the biological targets of this compound are identified, computational approaches can be employed to:

Molecular Docking: Simulate the interaction of this compound with its target protein to predict its binding mode and affinity. researchgate.netusda.gov

Structure-Activity Relationship (SAR) Studies: Analyze how modifications to the this compound structure affect its biological activity, guiding the design of more potent analogues.

Virtual Screening: Screen virtual libraries of this compound analogues to identify candidates with the highest predicted activity for subsequent synthesis and testing.

Studies on other neolignans have successfully used these approaches. For instance, molecular docking was used to investigate the interaction of neolignan analogues with cannabinoid and opioid receptors, providing insights for the development of new therapeutic agents. researchgate.netusda.gov Applying these computational tools to this compound will enable a rational, hypothesis-driven approach to the design of enhanced analogues.

Overcoming Challenges in Natural Product Supply and Sustainability

The reliance on natural sources for chemical compounds can present challenges related to supply, batch-to-batch consistency, and environmental sustainability. ivalua.comhilarispublisher.comh5mag.commonchynaturalproducts.comjeevaorganic.com Cassytha filiformis is a parasitic plant, which may add complexity to its cultivation and harvesting for a consistent supply of this compound.

Future research must address these challenges to ensure a sustainable source of this compound. Key strategies include:

Sustainable Harvesting Practices: If wild harvesting is pursued, it must be done in a manner that does not deplete the natural populations of Cassytha filiformis or its host plants.

Cultivation Methods: Developing controlled cultivation methods for Cassytha filiformis could provide a more reliable and sustainable source of the compound.

Biotechnological Production: As mentioned in section 8.1, chemoenzymatic synthesis and other biotechnological approaches like microbial fermentation or plant cell culture could offer a scalable and sustainable alternative to extraction from the plant.

Adopting sustainable sourcing principles is not only environmentally and socially responsible but also crucial for the long-term viability of any therapeutic development program based on a natural product. ivalua.commonchynaturalproducts.com

Translation of Preclinical Findings to Advanced Research Frameworks

For this compound, once sufficient data on its biological activity, mechanism of action, and safety profile are generated, the next step will be to move into advanced preclinical research frameworks. This will involve:

In Vivo Efficacy Studies: Testing this compound in relevant animal models of disease to confirm its therapeutic potential.

Pharmacokinetic and Toxicological Studies: A thorough evaluation of how the compound is absorbed, distributed, metabolized, and excreted (ADME), as well as its potential toxicity, is required to establish a safe dose for human studies. wikipedia.org

Formulation Development: Developing a stable and effective formulation for delivering the compound.

The successful completion of these preclinical studies, conducted under Good Laboratory Practices (GLP), is a prerequisite for seeking regulatory approval to initiate clinical trials in humans. fda.gov The journey from a promising natural product like this compound to a clinically approved drug is long and challenging, but by systematically addressing these research directions, its full therapeutic potential can be explored.

Q & A

What are the foundational physicochemical properties of Cassyformin that must be characterized to guide experimental design?

Basic Research Question
Characterizing this compound’s physicochemical properties (e.g., solubility, stability, logP, pKa) is critical for designing in vitro and in vivo studies. For instance:

  • Solubility : Use shake-flask or HPLC-based methods under physiologically relevant pH conditions to determine aqueous solubility .
  • Stability : Conduct accelerated stability studies (e.g., thermal, photolytic) using HPLC-UV or LC-MS to identify degradation products .
  • logP : Apply shake-flask partitioning or computational tools (e.g., ALOGPS) to assess lipophilicity, which informs formulation strategies .

Methodological Insight : Cross-reference results with existing literature to identify discrepancies (e.g., pH-dependent solubility variations) and refine protocols .

How can researchers systematically address contradictions in reported mechanisms of action for this compound?

Advanced Research Question
Conflicting mechanistic data (e.g., target selectivity, signaling pathways) require:

  • Comparative Assay Design : Replicate experiments under standardized conditions (e.g., cell lines, incubation times) to isolate variables .
  • Omics Integration : Use transcriptomics or proteomics to identify off-target effects, validating findings with CRISPR knockdowns or pharmacological inhibitors .
  • Meta-Analysis : Apply PRISMA guidelines to aggregate data from heterogeneous studies, assessing bias via funnel plots or Egger’s regression .

Example : If Study A reports this compound inhibits Kinase X while Study B shows no effect, validate using orthogonal assays (e.g., SPR binding vs. enzymatic activity) .

What methodological frameworks are optimal for formulating hypothesis-driven research questions about this compound’s therapeutic potential?

Basic Research Question
Use structured frameworks to ensure clarity and feasibility:

  • PICO : Define Population (e.g., cancer cell lines), Intervention (this compound dose), Comparison (standard chemotherapeutics), and Outcome (apoptosis markers) .
  • FINER Criteria : Ensure questions are Feasible (resource-aware), Interesting (novelty in mechanism), Novel (unexplored targets), Ethical (animal model compliance), and Relevant (therapeutic gaps) .

Example : “Does this compound (I) enhance radiosensitivity in triple-negative breast cancer (P) compared to paclitaxel (C) via ROS modulation (O)?”

How should researchers design experiments to resolve discrepancies in this compound’s pharmacokinetic (PK) profiles across species?

Advanced Research Question
Address interspecies PK variability (e.g., bioavailability, half-life) through:

  • Allometric Scaling : Apply species-specific scaling factors to adjust dosages, validated by LC-MS/MS plasma profiling .
  • Physiologically Based Pharmacokinetic (PBPK) Modeling : Simulate absorption/distribution using GastroPlus or PK-Sim, incorporating in vitro permeability data .
  • Crossover Studies : Compare this compound’s PK in parallel animal cohorts under controlled diets/metabolic conditions .

Data Contradiction Tip : Use ANOVA to identify covariates (e.g., hepatic enzyme activity) contributing to variability .

What strategies validate this compound’s structural identity and purity in synthetic workflows?

Basic Research Question
For novel or modified this compound analogs:

  • Multi-Technique Characterization : Combine NMR (¹H/¹³C), HRMS, and X-ray crystallography to confirm structure .
  • Purity Thresholds : Enforce ≥95% HPLC purity with orthogonal methods (e.g., chiral chromatography for stereoisomers) .
  • Batch Documentation : Record synthetic conditions (e.g., solvent, catalysts) to trace impurities .

Advanced Tip : Use quantitative NMR (qNMR) with internal standards for absolute purity quantification .

How can machine learning models improve this compound’s structure-activity relationship (SAR) analysis?

Advanced Research Question
Leverage computational tools to accelerate SAR:

  • Feature Engineering : Extract molecular descriptors (e.g., topological polar surface area, H-bond donors) using RDKit or PaDEL .
  • Model Training : Apply random forests or graph neural networks (GNNs) to predict bioactivity, validated with leave-one-out cross-validation .
  • Uncertainty Quantification : Use Bayesian neural networks to flag low-confidence predictions for experimental prioritization .

Case Study : Train a model on this compound analogs’ IC50 data to predict inhibitors of Target Y, then validate via high-throughput screening .

What protocols ensure reproducibility in this compound’s in vivo efficacy studies?

Advanced Research Question
Mitigate variability in animal models:

  • Standardized Housing : Control diet, light cycles, and stress factors across cohorts .
  • Blinded Dosing : Use third-party randomization for treatment/control groups .
  • Endpoint Harmonization : Predefine primary endpoints (e.g., tumor volume, survival) and analytical methods (e.g., immunohistochemistry protocols) .

Data Integrity : Follow ARRIVE guidelines for reporting and archive raw data in FAIR-compliant repositories .

How should conflicting cytotoxicity data for this compound in 2D vs. 3D cell models be analyzed?

Advanced Research Question
Address model-dependent discrepancies via:

  • Comparative Assays : Test this compound in parallel 2D monolayers and 3D spheroids/organoids, monitoring apoptosis (Annexin V) and proliferation (Ki67) .
  • Microenvironment Simulation : Incorporate ECM components (e.g., Matrigel) and hypoxia in 3D models to mimic in vivo conditions .
  • Pathway Analysis : Use RNA-seq to compare gene expression profiles between models, identifying resistance mechanisms .

Statistical Approach : Apply mixed-effects models to account for heterogeneity in 3D model architecture .

What ethical and methodological considerations apply to human-derived cell line studies with this compound?

Basic Research Question
For studies using primary cells or patient-derived xenografts (PDXs):

  • Ethics Compliance : Obtain IRB approval and informed consent for biospecimen use .
  • Authentication : Validate cell lines via STR profiling and mycoplasma testing .
  • Clinical Relevance : Dose this compound at physiologically achievable concentrations (based on PK data) .

Advanced Consideration : Use organ-on-chip models to reduce animal use while preserving human-relevant physiology .

How can researchers leverage multi-omics data to elucidate this compound’s polypharmacology?

Advanced Research Question
Integrate multi-omics for systems-level insights:

  • Transcriptomics : Identify differentially expressed genes post-treatment via RNA-seq, validated with qRT-PCR .
  • Proteomics : Use TMT or SILAC labeling to quantify protein abundance changes, linking to upstream kinases .
  • Metabolomics : Apply LC-HRMS to map metabolic flux alterations (e.g., TCA cycle intermediates) .
  • Network Pharmacology : Build interaction networks (Cytoscape) to pinpoint hub targets and off-pathway effects .

Data Integration : Use pathway enrichment tools (DAVID, GSEA) to prioritize mechanisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.